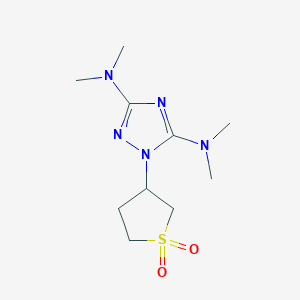
N-cyclohexyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, commonly known as CTX, is a chemical compound that has gained significant attention in the field of scientific research. CTX is a triazole-based compound that exhibits a wide range of biological activities, making it an attractive molecule for drug discovery and development.
Mechanism of Action
The mechanism of action of CTX is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. CTX has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
CTX has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. CTX has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTX is its broad range of biological activities, which makes it a versatile compound for scientific research. CTX is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of CTX is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on CTX. One area of interest is the development of CTX-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of CTX. Finally, there is potential for the development of new synthetic methods for the production of CTX and related compounds.
Synthesis Methods
The synthesis of CTX involves the reaction of cyclohexyl isocyanate with 3,4-dimethylphenyl hydrazine to form the intermediate N-cyclohexyl-N'-3,4-dimethylphenylhydrazine. This intermediate is then reacted with ethyl chloroformate to form the final product, N-cyclohexyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide.
Scientific Research Applications
CTX has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fungal activities. CTX has also been shown to have neuroprotective effects and has potential applications in the treatment of Alzheimer's disease.
properties
IUPAC Name |
N-cyclohexyl-1-(3,4-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12-8-9-15(10-13(12)2)21-11-16(19-20-21)17(22)18-14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWTUAZRCBCSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2757061.png)
![2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B2757065.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2757066.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2757070.png)
![4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2757071.png)
![[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol](/img/structure/B2757072.png)

![2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine](/img/structure/B2757076.png)



![2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2757082.png)
![7-(4-hydroxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757084.png)